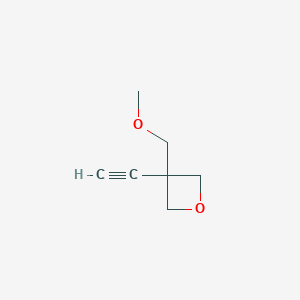

3-Ethynyl-3-(methoxymethyl)oxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-ethynyl-3-(methoxymethyl)oxetane |

InChI |

InChI=1S/C7H10O2/c1-3-7(4-8-2)5-9-6-7/h1H,4-6H2,2H3 |

InChI Key |

MZHXSHMCDAZGNL-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(COC1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 3 Methoxymethyl Oxetane and Analogous Oxetane Derivatives

Foundational Strategies for Oxetane (B1205548) Ring Construction

The construction of the oxetane ring is a significant challenge due to its inherent ring strain. acs.orgconnectjournals.com Effective synthetic strategies, therefore, rely on well-designed precursors and efficient cyclization reactions to overcome the kinetic and thermodynamic barriers. acs.org

Intramolecular Cyclization Approaches to Oxetanes

Intramolecular cyclization is a cornerstone of oxetane synthesis. This approach typically involves a 1,3-disposed substrate containing a nucleophilic group (commonly a hydroxyl group) and a suitable leaving group. The formation of the C–O bond to close the four-membered ring is the most common disconnection strategy. acs.org The kinetics for forming four-membered rings through cyclization are notably slower compared to the formation of three, five, or six-membered rings, necessitating the use of strong bases and good leaving groups to achieve reasonable yields. acs.org

A significant challenge in these reactions is the potential for competing side reactions, such as Grob fragmentation, where the halo-alkoxide fragments into an aldehyde and an alkene. acs.org The success of intramolecular cyclization is, therefore, highly dependent on the substrate's specific structure and the reaction conditions employed.

Ring-Closing Etherification Protocols for Oxetane Formation

The Williamson ether synthesis remains one of the most prevalent and versatile methods for forming the oxetane ring via C–O bond formation. acs.org This protocol involves the base-mediated intramolecular nucleophilic substitution of a halide or other suitable leaving group by an alkoxide.

For instance, the synthesis of various 3,3-disubstituted oxetanes has been achieved starting from appropriately substituted dimethyl malonates. The process involves installing a protected hydroxymethyl group, reducing the ester groups to form a 1,3-diol, activating one of the primary hydroxyls (e.g., as a tosylate), and finally, base-mediated cyclization to furnish the oxetane ring. acs.org Yields for this Williamson etherification step are often moderate to good, typically ranging from 59% to 87%. acs.org

A one-pot synthesis protocol using a Williamson etherification approach has also been reported for generating oxetanes from 1,3-diols. This method involves an Appel reaction to convert a primary alcohol to an iodide, followed by treatment with a base to induce cyclization. acs.org

Table 1: Examples of Base-Mediated Intramolecular Cyclization for Oxetane Formation

| Precursor | Base | Leaving Group | Product | Yield (%) |

|---|---|---|---|---|

| Substituted 1,3-diol monotosylate | NaH | Tosylate | 3,3-disubstituted oxetane | 59-87 acs.org |

| 1,3-diol | Base (in situ) | Iodide (from Appel rxn) | 2-substituted oxetane | 78-82 acs.org |

This table presents illustrative data compiled from synthetic reports.

Rational Design of Precursors and Substrates in Oxetane Synthesis

The rational design of acyclic precursors is critical for the successful synthesis of oxetanes. The most common precursors are 1,3-diols, which can be readily converted into substrates suitable for intramolecular cyclization. acs.org For example, Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-substituted oxetanes starting from syn- and anti-1,3-diols. acs.org Selective activation of one hydroxyl group, often through conversion to a halide or sulfonate ester, sets the stage for the subsequent ring-closing reaction. acs.org

For 3,3-disubstituted oxetanes, a common starting point is a substituted diethyl malonate. This allows for the introduction of one of the desired substituents at the 3-position early in the synthetic sequence. Subsequent chemical manipulations, such as the introduction of a hydroxymethyl group, reduction to the diol, and selective activation, lead to the required precursor for cyclization. acs.org This systematic approach allows for the synthesis of a wide variety of substituted oxetanes. acs.orgrsc.org

Methodologies for Ethynyl (B1212043) Group Introduction and Functionalization

Once the oxetane core is established, the focus shifts to introducing and functionalizing the ethynyl group. This is typically achieved through nucleophilic addition to a ketone precursor, followed by derivatization of the resulting terminal alkyne.

Alkynylation Reactions in Oxetane Ring Systems

The introduction of an ethynyl group at the 3-position of an oxetane ring is most effectively accomplished through the alkynylation of a 3-oxetanone precursor. wikipedia.orgnbinno.com 3-Oxetanone is a versatile cyclic ketone that serves as a key building block for a wide range of 3-substituted oxetanes. nbinno.com

The general strategy involves the addition of a metal acetylide to the carbonyl group of 3-oxetanone. wikipedia.org This reaction, often referred to as ethynylation when using acetylene, forms a propargylic alcohol—in this case, 3-ethynyl-3-hydroxyoxetane. wikipedia.org The reaction typically involves deprotonating a terminal alkyne, such as trimethylsilylacetylene, with a strong base like n-butyllithium to form a lithium acetylide. This nucleophile then attacks the electrophilic carbonyl carbon of 3-oxetanone. Subsequent removal of the silyl protecting group yields the terminal alkyne. The resulting tertiary alcohol can then be converted to the target methoxymethyl ether through standard etherification procedures, for example, by reaction with chloromethyl methyl ether under basic conditions.

Table 2: General Scheme for Alkynylation of 3-Oxetanone

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Alkynylation | 3-Oxetanone, Trimethylsilylacetylene | n-Butyllithium | 3-hydroxy-3-((trimethylsilyl)ethynyl)oxetane |

| 2. Desilylation | 3-hydroxy-3-((trimethylsilyl)ethynyl)oxetane | TBAF or K₂CO₃/MeOH | 3-ethynyl-3-hydroxyoxetane |

This table outlines a plausible synthetic pathway based on standard organic reactions.

Transformations and Derivatizations of the Terminal Alkyne Moiety

The terminal alkyne in 3-ethynyl-3-(methoxymethyl)oxetane is a versatile functional group that can undergo a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction allows for the direct attachment of the oxetane scaffold to various aromatic and vinylic systems, providing access to a diverse range of complex molecules. wikipedia.org The reaction is typically carried out under mild conditions and tolerates a wide array of functional groups. wikipedia.orgbeilstein-journals.org

Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov This "click" reaction is known for its high yield, simple reaction conditions, and broad scope. organic-chemistry.org The oxetane-containing alkyne can be readily coupled with various azides, making this a key strategy for bioconjugation and the rapid synthesis of compound libraries. nih.gov

These derivatization methods highlight the utility of 3-ethynyl-3-(methoxymethyl)oxetane as a valuable building block in medicinal chemistry and materials science.

Incorporation and Manipulation of the Methoxymethyl Moiety

The introduction of a methoxymethyl group at the C3 position of an oxetane ring, particularly alongside another functional group like an ethynyl moiety, requires a multi-step synthetic sequence that leverages versatile intermediates.

While a direct, one-pot synthesis of 3-ethynyl-3-(methoxymethyl)oxetane is not prominently described, a logical and versatile pathway can be constructed based on established methodologies for preparing 3,3-disubstituted oxetanes. rsc.orgresearchgate.net This approach typically begins with a pre-functionalized oxetane precursor, allowing for the sequential introduction of the desired substituents.

A highly effective strategy commences with a bifunctional intermediate such as (3-(bromomethyl)oxetan-3-yl)methanol . connectjournals.com This starting material provides two distinct handles for chemical modification: a primary alcohol and a bromomethyl group.

The proposed synthetic sequence is as follows:

Introduction of the Ethynyl Group: The bromomethyl group can be converted to the target ethynyl group. This transformation can be achieved by first converting the bromide to a more suitable intermediate, such as an aldehyde via oxidation, followed by a Corey-Fuchs or Seyferth-Gilbert homologation to install the alkyne. A more direct approach involves nucleophilic substitution with an acetylide anion, though this can be challenging.

Formation of the Methoxymethyl Ether: With the ethynyl group in place, the resulting intermediate, 3-ethynyl-3-(hydroxymethyl)oxetane , possesses a primary alcohol. This hydroxyl group is then converted to a methoxymethyl (MOM) ether. This is a standard procedure in organic synthesis, often employed for the protection of alcohols. wikipedia.org The reaction typically involves treating the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgthieme-connect.de Alternatively, acid-catalyzed reaction with dimethoxymethane can also form the MOM ether. wikipedia.org

This stepwise approach, which relies on the manipulation of a key hydroxymethyl intermediate, offers a reliable route to the target compound and allows for modular synthesis of other 3,3-disubstituted analogs. The stability of the oxetane ring to these reaction conditions is a critical consideration, and studies have shown that the 3,3-disubstituted core is tolerant to a wide range of chemical transformations, including alkylations and nucleophilic substitutions. chemrxiv.orgrsc.org

The methoxymethyl group in 3-ethynyl-3-(methoxymethyl)oxetane is not merely a structural component but also a functional handle that can be chemically altered. The primary derivatization involves the cleavage of the MOM ether to regenerate the parent alcohol, 3-ethynyl-3-(hydroxymethyl)oxetane .

Ether Cleavage: The MOM ether is known to be labile under acidic conditions. wikipedia.org A variety of Lewis and Brønsted acids can be employed for its removal. wikipedia.orgrsc.org Mild reagents such as bismuth trichloride (BiCl₃) in aqueous acetonitrile have been shown to be effective for cleaving MOM ethers, offering a gentle alternative to harsher acidic conditions that might compromise the strained oxetane ring. rsc.orgmorressier.com

Functionalization of the Regenerated Alcohol: Once the hydroxymethyl group is restored, it opens a gateway for further synthetic modifications. The oxetane core has been shown to be stable under specific oxidative conditions, allowing for the transformation of the primary alcohol. chemrxiv.org

| Transformation | Reagents | Product |

| Ether Cleavage | Lewis or Brønsted Acids (e.g., BiCl₃, HCl) | 3-Ethynyl-3-(hydroxymethyl)oxetane |

| Oxidation to Aldehyde | Dess-Martin Periodinane (DMP), Pyridinium chlorochromate (PCC) | 3-Ethynyloxetane-3-carbaldehyde |

| Oxidation to Carboxylic Acid | TEMPO-based systems | 3-Ethynyloxetane-3-carboxylic acid |

| Esterification | Acyl chloride, Carboxylic acid (with coupling agent) | 3-Ethynyl-3-(acyloxymethyl)oxetane |

This interactive table summarizes potential derivatizations of the methoxymethyl group after its cleavage back to a primary alcohol.

These subsequent transformations significantly broaden the molecular diversity accessible from a single precursor, enabling the incorporation of the 3-ethynyl-oxetane scaffold into more complex molecular architectures.

Comparative Analysis of Synthetic Pathways for Substituted Oxetanes

The construction of the strained four-membered oxetane ring is a fundamental challenge in organic synthesis. acs.org Several distinct strategies have been developed, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability requirements.

| Synthetic Pathway | Starting Materials | Key Transformation | Scope and Limitations | Scalability & Stereocontrol |

| Williamson Etherification | 1,3-Diols, 1,3-Halohydrins | Intramolecular C–O bond formation via Sₙ2 cyclization. acs.org | Broad scope for 2-, 3-, and 3,3-disubstituted oxetanes. Requires appropriately functionalized acyclic precursors. | Well-established for large-scale synthesis. latrobe.edu.au Stereochemistry can be controlled from chiral precursors. |

| Paternò–Büchi Reaction | Alkenes, Aldehydes/Ketones | [2+2] Photocycloaddition between a carbonyl compound and an alkene. researchgate.net | Accesses highly substituted oxetanes. Regio- and stereoselectivity can be substrate-dependent and challenging to predict. | Often limited to smaller scale due to photochemical setup. Can provide good diastereoselectivity. |

| Ring Expansion of Epoxides | Epoxides, Sulfur Ylides | Nucleophilic attack of a ylide on an epoxide, followed by ring closure and extrusion of DMSO. | Useful for preparing oxetanes from readily available epoxides. Scope can be limited by the stability of the ylide and epoxide. | Can be scalable. Stereochemical information from the epoxide is often transferred to the product. |

| Derivatization of Oxetan-3-one | Oxetan-3-one | Nucleophilic addition, Wittig olefination, reductive amination, etc., at the C3-ketone. chemrxiv.org | Highly versatile for a wide array of 3- and 3,3-disubstituted oxetanes. Limited to substitution at the C3 position. | Excellent for generating diverse libraries. Scalable synthesis of the ketone precursor is established. |

| C–H Functionalization | Alcohols, Alkenyl sulfonium salts | Photoredox-catalyzed generation of a radical from an alcohol, which adds to an alkene followed by cyclization. acs.org | Modern, atom-economical approach. Can be applied to late-stage functionalization of complex molecules. | Still an emerging methodology; scalability may vary. Diastereoselectivity can be high. |

This interactive table provides a comparative analysis of major synthetic routes to substituted oxetanes.

Reactivity and Mechanistic Investigations of 3 Ethynyl 3 Methoxymethyl Oxetane

Ring-Opening Reaction Pathways of the Oxetane (B1205548) Heterocycle

The inherent strain in the oxetane ring makes it susceptible to cleavage under both cationic and anionic conditions, leading to the formation of polyether chains. This process, known as ring-opening polymerization (ROP), is a primary pathway for modifying the oxetane heterocycle.

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing oxetanes. wikipedia.org The reaction is typically initiated by Lewis acids, trialkyl oxonium salts, or carbocationic salts. wikipedia.org The polymerization of 3-Ethynyl-3-(methoxymethyl)oxetane via CROP proceeds through a tertiary oxonium ion at the propagating chain end. wikipedia.org

Two primary competitive mechanisms are involved in the CROP of substituted oxetanes: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. tandfonline.comresearchgate.net

Active Chain End (ACE) Mechanism: In the ACE mechanism, the monomer nucleophilically attacks the α-carbon of the tertiary oxonium ion at the end of the growing polymer chain. tandfonline.comresearchgate.net This is the predominant pathway in many oxetane polymerizations. tandfonline.com

Activated Monomer (AM) Mechanism: The AM mechanism involves the attack of a hydroxyl group from the polymer chain on the α-carbon of a protonated monomer. tandfonline.comresearchgate.net This mechanism is more significant when the monomer possesses a hydroxyl group, as seen in compounds like 3-ethyl-3-hydroxymethyl oxetane. tandfonline.com

Theoretical studies using density functional theory (DFT) have shown that the polymerization of oxetane occurs by the continuous attack of the oxygen atom of a monomer on the α-carbon atom of the oxetane cation, with a very low activation energy in the initial step. rsc.org The choice of initiator and reaction conditions, such as solvent, significantly influences the polymerization process. acs.orgacs.org For instance, strong acids are generally avoided as they can generate unreactive secondary oxonium ions. wikipedia.org

Table 1: Key Features of Cationic Ring-Opening Polymerization (CROP) of Oxetanes

| Feature | Description | Source(s) |

|---|---|---|

| Driving Force | High ring strain of the oxetane ring (approx. 107 kJ/mol). | wikipedia.org |

| Initiators | Lewis acids (e.g., BF₃·O(C₂H₅)₂), trialkyl oxonium salts, carbocationic salts. | wikipedia.orgtandfonline.com |

| Propagating Species | Tertiary oxonium ion. | wikipedia.org |

| Mechanisms | Active Chain End (ACE) and Activated Monomer (AM). | tandfonline.comresearchgate.net |

| ACE Mechanism | Nucleophilic attack of the monomer on the active chain end. | tandfonline.com |

| AM Mechanism | Attack of a hydroxyl group from the polymer on a protonated monomer. | tandfonline.com |

| Side Reactions | Formation of cyclic oligomers through "backbiting". | wikipedia.org |

While less common than CROP, anionic ring-opening polymerization (AROP) is also a viable pathway for oxetanes, particularly for synthesizing polymers with specific functionalities. acs.orgrsc.org The process typically requires strong nucleophiles and is often used for monomers containing groups that can stabilize the anionic propagating center or that are incompatible with acidic conditions. For instance, the AROP of 3,3-bis(hydroxymethyl)oxetane has been achieved using potassium tert-butoxide (t-BuOK) in N-methyl-pyrrolidone (NMP) at elevated temperatures. researchgate.net

A controlled anionic polymerization of unsubstituted oxetane has been developed using an initiating system based on tetraoctylammonium bromide combined with trialkylaluminum. rsc.org This method allows for the synthesis of polyoxetanes with controlled molecular weights and narrow distributions. rsc.org In the case of 3-Ethynyl-3-(methoxymethyl)oxetane, the presence of the acidic terminal alkyne proton could potentially interfere with strongly basic initiators, necessitating careful selection of the initiating system or protection of the ethynyl (B1212043) group.

Achieving controlled and "living" polymerization, where chain termination and transfer reactions are suppressed, is crucial for synthesizing well-defined polymers with predictable molecular weights and low polydispersity (Mw/Mn). acs.org For the CROP of oxetane, a non-steady-state controlled polymerization process has been developed. acs.org

A key strategy involves using 1,4-dioxane (B91453) as a solvent. acs.orgacs.org This solvent helps to prevent intra- and intermolecular transfer reactions by solvating the active chain end. acs.org This leads to a quasi-living polymerization where a dynamic equilibrium exists between "active" and "dormant" species. rsc.org Using initiators like 3-phenoxypropyl 1,4-dioxanium hexafluoroantimonate (3-PPD) in 1,4-dioxane, it is possible to produce polyoxetane with molecular weights up to 160,000 g/mol and narrow molecular weight distributions (Mw/Mn < 1.3). acs.orgrsc.org This technique allows for the synthesis of well-defined polymers where the molecular weight increases linearly with monomer conversion, a hallmark of living polymerization. rsc.org These controlled polymerization methods are applicable to substituted oxetanes like 3-Ethynyl-3-(methoxymethyl)oxetane, enabling the creation of advanced polymer architectures.

Chemical Transformations Involving the Ethynyl Group

The terminal alkyne, or ethynyl group, in 3-Ethynyl-3-(methoxymethyl)oxetane is a highly versatile functional group that can undergo a variety of chemical transformations without affecting the oxetane ring, provided the reaction conditions are mild.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," offering a highly efficient and reliable method for forming 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov This reaction is exceptionally valuable for the functionalization of 3-Ethynyl-3-(methoxymethyl)oxetane, allowing for its covalent linkage to a wide array of molecules containing an azide (B81097) group. rsc.org

The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide. rsc.orgresearchgate.net The process is known for its high regioselectivity, broad functional group tolerance, and mild reaction conditions, often proceeding in various solvents, including water. nih.govnih.gov The CuAAC reaction provides a powerful tool for modifying the oxetane monomer or the resulting polymer, enabling the attachment of biological molecules, fluorescent tags, or other functional moieties. rsc.org

Table 2: General Scheme for CuAAC Functionalization of an Alkynyl Oxetane

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| (Alkynyl Oxetane) | R-N₃ (Organic Azide) | Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | (1,4-disubstituted 1,2,3-triazole) |

This table illustrates the general transformation where 'R' can represent a wide variety of chemical structures.

Alkynyl oxetanes, including derivatives similar to 3-Ethynyl-3-(methoxymethyl)oxetane, can undergo metal-catalyzed oxidative cyclization reactions. acs.orgnih.gov Specifically, in the presence of a Copper(I) catalyst and an oxidant such as a pyridine (B92270) N-oxide, alkynyl oxetanes can be converted into functionalized five- or six-membered α,β-unsaturated lactones or dihydrofuranaldehydes. nih.gov

This transformation represents a ring-expansion reaction where the oxetane ring is incorporated into a larger heterocyclic structure. acs.org For example, an alkynyloxetane treated with a Cu(I) catalyst can yield both a dihydrofuran and a lactone. acs.org The selectivity of the reaction can be tuned by modifying the substituents on the pyridine N-oxide oxidant. acs.org This reaction pathway highlights the dual reactivity of the molecule, where both the alkyne and the oxetane ring participate in the transformation to create more complex molecular architectures. nih.gov

Reduction and Oxidation Reactions of the Ethynyl Functionality

The terminal alkyne group in 3-ethynyl-3-(methoxymethyl)oxetane is susceptible to both reduction and oxidation reactions, offering pathways to a range of functionalized oxetane derivatives.

Reduction Reactions:

The triple bond of the ethynyl group can be fully or partially reduced to afford the corresponding alkane or alkene, respectively. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions determines the selectivity of the reduction.

Complete Reduction: Hydrogenation over a platinum or palladium catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), typically leads to the complete saturation of the triple bond, yielding 3-ethyl-3-(methoxymethyl)oxetane. This reaction is generally carried out under a hydrogen atmosphere.

Partial Reduction: Selective reduction to the corresponding alkene, 3-(methoxymethyl)-3-vinyloxetane, can be achieved using specific catalysts. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example that facilitates the syn-addition of hydrogen, resulting in the cis-alkene. Other methods, such as reduction with sodium in liquid ammonia (B1221849) (Birch reduction), would favor the formation of the trans-alkene, although the stability of the oxetane ring under these strongly basic conditions would need to be considered.

Table 1: Representative Reduction Reactions of the Ethynyl Group

| Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Complete Hydrogenation | H₂, Pd/C, Ethanol | 3-Ethyl-3-(methoxymethyl)oxetane | Results in the formation of the corresponding alkane. |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst, Quinoline | cis-3-(Methoxymethyl)-3-vinyloxetane | Selective for the formation of the cis-alkene. |

Oxidation Reactions:

The ethynyl group can undergo oxidative cleavage under strong oxidizing conditions. libretexts.orgmasterorganicchemistry.comorgoreview.com Reagents such as ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄), can cleave the triple bond to produce a carboxylic acid. libretexts.orgmasterorganicchemistry.comorgoreview.com In the case of a terminal alkyne like 3-ethynyl-3-(methoxymethyl)oxetane, this reaction would yield 3-(methoxymethyl)oxetane-3-carboxylic acid and formic acid, which is often further oxidized to carbon dioxide under the reaction conditions. masterorganicchemistry.com

Milder oxidation of the alkyne to a 1,2-dicarbonyl compound can be achieved using reagents like ruthenium tetroxide (RuO₄), often generated in situ from ruthenium(III) chloride (RuCl₃) and an oxidant like Oxone. researchgate.net

Table 2: Representative Oxidation Reactions of the Ethynyl Group

| Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | 3-(Methoxymethyl)oxetane-3-carboxylic acid | Cleaves the triple bond to form a carboxylic acid. libretexts.orgmasterorganicchemistry.comorgoreview.com |

| Dicarbonyl Formation | RuCl₃ (cat.), Oxone, CH₃CN/H₂O/EtOAc | 1-(3-(Methoxymethyl)oxetan-3-yl)ethane-1,2-dione | Oxidizes the alkyne to a 1,2-diketone. researchgate.net |

Other Cycloaddition and Coupling Reactions of the Ethynyl Group

The terminal alkyne of 3-ethynyl-3-(methoxymethyl)oxetane is a versatile handle for various cycloaddition and coupling reactions, enabling the construction of more complex molecular architectures while retaining the oxetane moiety. The stability of the 3,3-disubstituted oxetane ring is generally high, allowing it to remain intact under many reaction conditions. nih.gov

Cycloaddition Reactions:

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. organic-chemistry.orgwikipedia.org The reaction of the terminal alkyne in 3-ethynyl-3-(methoxymethyl)oxetane with an azide, for instance, would lead to the formation of a 1,2,3-triazole-substituted oxetane. wikipedia.orgnih.gov This reaction can be performed under thermal conditions, but the use of a copper(I) catalyst (CuAAC or "click chemistry") provides excellent regioselectivity for the 1,4-disubstituted triazole product under mild conditions. wikipedia.orgnih.gov

Coupling Reactions:

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction would allow for the direct connection of an aryl or vinyl group to the ethynyl carbon of 3-ethynyl-3-(methoxymethyl)oxetane, yielding a disubstituted alkyne. organic-chemistry.orgwikipedia.org The reaction is typically carried out under mild, basic conditions, which are well-tolerated by the oxetane ring. wikipedia.org

Table 3: Representative Cycloaddition and Coupling Reactions of the Ethynyl Group

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Notes |

|---|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | Cu(I) salt (e.g., CuSO₄, Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole | Highly regioselective for the 1,4-isomer. wikipedia.orgnih.gov |

| Sonogashira Coupling | Aryl/Vinyl Halide (R'-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Disubstituted Alkyne | Forms a C(sp)-C(sp²) bond. organic-chemistry.orgwikipedia.org |

Intramolecular and Intermolecular Reactivity Patterns

Beyond the reactivity of the ethynyl group, the strained oxetane ring itself can participate in a variety of transformations, including ring-expansion and polymerization reactions.

Ring-Expansion Reactions of Oxetane Derivatives

The inherent ring strain of oxetanes makes them susceptible to ring-expansion reactions, providing access to larger oxygen-containing heterocycles. researchgate.netsioc-journal.cn One common method involves the reaction with diazo compounds in the presence of a Lewis acid or a transition metal catalyst. sioc-journal.cnrsc.org For example, reaction of an oxetane with ethyl diazoacetate in the presence of a copper catalyst can lead to the insertion of a carbene into a C-O bond, expanding the four-membered ring to a five-membered tetrahydrofuran (B95107) derivative. sioc-journal.cn The specific outcome of such reactions can be influenced by the substitution pattern of the oxetane and the nature of the catalyst and diazo compound used.

Table 4: Representative Ring-Expansion Reaction of Oxetanes

| Reaction Type | Reagents | Catalyst | Product Type | Notes |

|---|---|---|---|---|

| Carbene Insertion | Ethyl Diazoacetate (N₂CHCO₂Et) | Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) | Substituted Tetrahydrofuran | Expands the four-membered ring to a five-membered ring. sioc-journal.cn |

Copolymerization Studies with Diverse Monomers

Functionalized oxetanes are valuable monomers for cationic ring-opening polymerization (CROP), leading to the formation of polyethers with tailored properties. The polymerization is typically initiated by a cationic species, such as a Lewis acid or a superacid. The presence of the ethynyl group in 3-ethynyl-3-(methoxymethyl)oxetane offers the potential for creating functional polymers where the alkyne moieties can be further modified post-polymerization.

Copolymerization of 3-ethynyl-3-(methoxymethyl)oxetane with other cyclic ethers, such as epoxides or other oxetane derivatives, or with vinyl monomers, can be used to tune the properties of the resulting polymer. nih.govmdpi.com For instance, copolymerization with a more flexible monomer could reduce the brittleness of the resulting material. The choice of comonomer and the polymerization conditions would influence the copolymer composition and architecture.

Table 5: Potential Copolymerization Reactions

| Polymerization Type | Comonomer | Initiator | Resulting Polymer | Potential Properties |

|---|---|---|---|---|

| Cationic Ring-Opening Copolymerization | 3-Ethyl-3-hydroxymethyloxetane | BF₃·OEt₂ | Copolymer with pendant ethynyl and hydroxyl groups | Allows for dual post-polymerization modifications. mdpi.com |

| Cationic Copolymerization | Cyclohexene oxide | Triphenylsulfonium hexafluoroantimonate | Copolymer incorporating both oxetane and epoxide units | Modified thermal and mechanical properties. |

Table of Compounds

| Compound Name | Structure |

|---|---|

| 3-Ethynyl-3-(methoxymethyl)oxetane | C#C-C(CH₂OCH₃)(CH₂)OCH₂ |

| 3-Ethyl-3-(methoxymethyl)oxetane | CH₃CH₂-C(CH₂OCH₃)(CH₂)OCH₂ |

| 3-(Methoxymethyl)-3-vinyloxetane | CH₂=CH-C(CH₂OCH₃)(CH₂)OCH₂ |

| 3-(Methoxymethyl)oxetane-3-carboxylic acid | HOOC-C(CH₂OCH₃)(CH₂)OCH₂ |

| 1-(3-(Methoxymethyl)oxetan-3-yl)ethane-1,2-dione | CH₃O-CH₂-C(C(O)C(O)H)(CH₂)OCH₂ |

| Platinum(IV) oxide | PtO₂ |

| Palladium on carbon | Pd/C |

| Lindlar's catalyst | Pd/CaCO₃/Pb |

| Potassium permanganate | KMnO₄ |

| Ozone | O₃ |

| Ruthenium(III) chloride | RuCl₃ |

| Oxone | 2KHSO₅·KHSO₄·K₂SO₄ |

| Ethyl diazoacetate | N₂CHCO₂Et |

| Copper(I) trifluoromethanesulfonate | CuOTf |

| 3-Ethyl-3-hydroxymethyloxetane | CH₃CH₂-C(CH₂OH)(CH₂)OCH₂ |

| Cyclohexene oxide | C₆H₁₀O |

| Boron trifluoride diethyl etherate | BF₃·OEt₂ |

| Triphenylsulfonium hexafluoroantimonate | (C₆H₅)₃S⁺SbF₆⁻ |

Polymer Chemistry and Advanced Materials Applications Derived from 3 Ethynyl 3 Methoxymethyl Oxetane

Role of 3-Ethynyl-3-(methoxymethyl)oxetane as a Functional Monomer

The utility of 3-ethynyl-3-(methoxymethyl)oxetane as a functional monomer stems from its capacity to undergo ring-opening polymerization to form a polyether backbone, while the pendant ethynyl (B1212043) groups remain available for subsequent chemical modifications. This dual reactivity is a key feature for creating materials with tailored properties. The polymerization of oxetane (B1205548) derivatives typically proceeds via a cationic ring-opening mechanism, driven by the release of ring strain (approximately 107 kJ/mol for an unsubstituted oxetane ring). wikipedia.org

Designing Polyoxetanes with Specific Architectures

The substituents on the oxetane ring play a crucial role in determining the final properties of the resulting polymer. wikipedia.org For instance, the symmetry and bulkiness of the side groups can influence the polymer's crystallinity. wikipedia.org Symmetrically 3,3-disubstituted oxetanes tend to form crystalline polymers, whereas asymmetrically substituted ones often lead to amorphous materials. wikipedia.org Given the asymmetrical nature of the substituents in 3-ethynyl-3-(methoxymethyl)oxetane, it is anticipated that its homopolymer would be largely amorphous.

The ethynyl group is a particularly valuable functionality, as it opens the door to a wide array of post-polymerization modifications via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the grafting of various molecules, including bioactive compounds, fluorophores, or other polymer chains, onto the polyoxetane backbone. This versatility enables the design of polymers with highly specific functions, such as drug delivery vehicles, advanced coatings, or materials for sensor applications. The ability to introduce diverse functionalities post-polymerization is a significant advantage for creating complex and well-defined macromolecular architectures.

Control of Polymerization Processes for Tailored Materials

The cationic ring-opening polymerization of oxetanes is a sensitive process that can be controlled to produce polymers with desired molecular weights and distributions. nih.gov The choice of initiator is critical; Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and triisobutylaluminium-water (TIBA-water) systems are commonly employed. nih.gov The initiator system, along with reaction parameters such as temperature and monomer concentration, dictates the rate of polymerization and the prevalence of side reactions. wikipedia.orgnih.gov

Potential side reactions include "backbiting," where the growing polymer chain attacks itself to form cyclic oligomers, and temporary termination, where two growing chains react with each other. wikipedia.org By carefully selecting the polymerization conditions, these side reactions can be minimized to favor the formation of high molecular weight polymers. For instance, conducting the polymerization at low temperatures can suppress backbiting. The ability to control these factors is essential for producing tailored materials with predictable and reproducible properties.

Development of Engineered Polyoxetane Structures

The polymerization of 3-ethynyl-3-(methoxymethyl)oxetane can be directed to form various polymer architectures, including linear chains, hyperbranched structures, and crosslinked networks. Each of these structures offers a unique set of properties and potential applications.

Synthesis and Characterization of Linear Polyoxetanes

Linear poly(3-ethynyl-3-(methoxymethyl)oxetane) can be synthesized through cationic ring-opening polymerization using a monofunctional initiator. The resulting polymer would possess a polyether backbone with regularly spaced pendant ethynyl and methoxymethyl groups. The characterization of such a polymer would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI). The properties of these linear polymers would be influenced by the pendant groups; for example, the methoxymethyl group may enhance solubility in certain organic solvents.

| Polymer | Monomer | Typical Initiator | Molecular Weight (Mn) | PDI (Mw/Mn) |

| Poly(3,3-dimethyloxetane) | 3,3-dimethyloxetane | Lewis Acids | - | - |

| Poly(3-ethyl-3-(hydroxymethyl)oxetane) | 3-ethyl-3-(hydroxymethyl)oxetane | BF₃·OEt₂ | 714 - 5942 g/mol nih.gov | 1.77 - 3.75 nih.gov |

| Poly(3-azidomethyl-3-methyloxetane) | 3-azidomethyl-3-methyloxetane | TIBA-water | High (e.g., ~10⁵ g/mol ) nih.gov | - |

This table presents data for analogous polyoxetanes to illustrate typical properties.

Formation and Properties of Hyperbranched Polyoxetanes

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. researchgate.net They can be synthesized from AB₂-type monomers, where A and B are reactive groups that can react with each other. In the context of 3-ethynyl-3-(methoxymethyl)oxetane, while it is not a traditional AB₂ monomer, hyperbranched structures could be achieved. One approach involves the use of a multifunctional core molecule, such as 1,1,1-tris(hydroxymethyl)propane, to initiate the polymerization, leading to a star-shaped or pseudo-hyperbranched architecture. nih.gov

Alternatively, the pendant ethynyl groups of a linear poly(3-ethynyl-3-(methoxymethyl)oxetane) could be utilized in subsequent reactions to build up a hyperbranched structure. For example, a monomer containing both an azide (B81097) and an alkyne group could be "clicked" onto the polymer backbone, leading to further branching. Hyperbranched polyoxetanes are known for their low viscosity, high solubility, and globular structure, which makes them attractive for applications in coatings, additives, and drug delivery. nih.govresearchgate.net The synthesis of hyperbranched polyethers from hydroxyl-functional oxetanes is well-established and provides a model for the potential of ethynyl-functionalized counterparts. researchgate.netacs.org

| Property | Linear Polymers | Hyperbranched Polymers |

| Viscosity | High | Low researchgate.net |

| Solubility | Variable | Generally High researchgate.net |

| Chain Entanglements | Present | Absent or Reduced researchgate.net |

| Number of End Groups | Two per chain | High |

Fabrication of Crosslinked Polymeric Networks

The pendant ethynyl groups on poly(3-ethynyl-3-(methoxymethyl)oxetane) are ideal for forming crosslinked networks. researchgate.net Crosslinking transforms the polymer from a soluble or melt-processable material into an insoluble and infusible thermoset. This can be achieved through various reactions of the alkyne functionality, such as:

Thermal or Metal-Catalyzed Cyclotrimerization: Heating the polymer or using a suitable catalyst can cause the ethynyl groups to react with each other to form aromatic crosslinks.

"Click" Chemistry: Reacting the polymer with a multifunctional azide-containing crosslinking agent would efficiently form a network via triazole linkages.

Oxidative Coupling: In the presence of a copper catalyst and an oxidant, the terminal ethynyl groups can be coupled to form diacetylene linkages, leading to a crosslinked structure. ohiolink.edu

Additionally, the oxetane rings themselves, if present as pendant groups on another polymer backbone, can be crosslinked via cationic ring-opening polymerization. rsc.orgep2-bayreuth.de This dual potential for crosslinking—through both the ethynyl group and potentially unreacted oxetane functionalities—offers a versatile platform for creating robust polymer networks. wikipedia.orgresearchgate.net These networks are expected to exhibit enhanced thermal stability, chemical resistance, and mechanical properties, making them suitable for high-performance applications such as adhesives, composites, and electronic materials. rsc.orgep2-bayreuth.de For example, initiator-free thermal crosslinking of oxetane-functionalized polymers has been shown to improve the stability of organic solar cells. rsc.orgep2-bayreuth.de

Post-Polymerization Functionalization and Modification Strategies

The presence of a pendant ethynyl group in the repeating units of poly(3-ethynyl-3-(methoxymethyl)oxetane) provides a versatile platform for extensive post-polymerization modification. This functionality allows for the precise tailoring of the polymer's chemical and physical properties, opening avenues for a wide range of advanced material applications.

Post-polymerization modification is a powerful strategy for creating functional polymers with complex architectures that may be difficult to achieve through direct polymerization of functional monomers. researchgate.netrsc.org Among the various modification techniques, "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile tool. mdpi.comrsc.orgrsc.org The CuAAC reaction is renowned for its high yields, mild reaction conditions, tolerance to a wide variety of functional groups, and the formation of a stable triazole linkage. beilstein-journals.orgmcmaster.ca

The polyoxetane backbone derived from 3-ethynyl-3-(methoxymethyl)oxetane is an ideal candidate for this approach. The terminal alkyne groups distributed along the polymer chain serve as reactive sites for "clicking" with various azide-functionalized molecules. mdpi.comnih.gov This method allows for the covalent attachment of a diverse array of chemical entities, enabling the customization of the material's properties for specific applications. researchgate.net The efficiency of the CuAAC reaction ensures a high degree of functionalization, which is crucial for achieving the desired material performance. acs.org The reaction can be carried out using various copper catalyst systems, including copper(I) or copper(II) salts with a reducing agent, as well as more advanced polynuclear copper complexes that can operate at very low catalyst loadings. acs.orgnih.gov

The general scheme for the CuAAC modification of the polyoxetane backbone is depicted below:

Polymer Backbone: Poly(3-ethynyl-3-(methoxymethyl)oxetane)

Functional Group: Pendant terminal alkyne (-C≡CH)

Reagent: Azide-functionalized molecule (N₃-R)

Catalyst: Copper(I) source (e.g., Cu(I)Br, or CuSO₄ with sodium ascorbate)

Product: 1,4-disubstituted triazole-linked functionalized polyoxetane

This "grafting-to" approach allows for the synthesis of well-defined graft copolymers and functional materials that would otherwise be challenging to produce. mdpi.comexpresspolymlett.com

The versatility of the CuAAC reaction allows for the introduction of a virtually limitless range of chemical entities onto the poly(3-ethynyl-3-(methoxymethyl)oxetane) backbone, provided they are available in an azide-functionalized form. This capability enables the fine-tuning of the polymer's properties, such as solubility, thermal stability, and surface energy. expresspolymlett.com

Examples of chemical entities that can be "clicked" onto the polyoxetane backbone include:

Polymer Chains: Grafting of polymer chains like poly(ethylene glycol) (PEG) or poly(ε-caprolactone) (PCL) can be used to create amphiphilic copolymers or to modify the mechanical properties of the material. expresspolymlett.com The grafting of PEG, for instance, can enhance hydrophilicity. mdpi.com

Biomolecules: The attachment of peptides, sugars, or other bioactive molecules can lead to the development of advanced biomaterials for applications in drug delivery or tissue engineering. core.ac.uk

Fluorophores and Chromophores: The incorporation of fluorescent dyes or chromophoric units allows for the creation of materials for optical sensing, imaging, or as active components in optoelectronic devices. acs.org

Mesogenic Groups: The introduction of liquid crystalline moieties can induce self-assembly and lead to the formation of ordered nanostructures, which is relevant for applications in photonics and displays. nih.govtandfonline.com

Crosslinking Agents: Di- or multi-azido functionalized molecules can be used to crosslink the polymer chains, leading to the formation of robust polymer networks with enhanced mechanical and thermal stability.

The table below illustrates the potential for introducing diverse functionalities onto the polyoxetane backbone.

| Azide-Functionalized Molecule (N₃-R) | Resulting Functionality | Potential Application Area |

| Azido-terminated Poly(ethylene glycol) (PEG-N₃) | Hydrophilicity, Biocompatibility | Biomedical coatings, Drug delivery |

| Azido-functionalized Polystyrene (PS-N₃) | Hydrophobicity, Modified refractive index | Blends, Patternable surfaces |

| Azido-dyes (e.g., Azido-fluorescein) | Fluorescence | Bio-imaging, Sensing |

| Azido-sugars (e.g., Azido-glucose) | Biorecognition | Biosensors, Cell targeting |

| 1,4-Bis(azidomethyl)benzene | Chemical Crosslinking | Thermosets, Coatings |

Contributions to Advanced Material Properties and Performance

The unique chemical structure of 3-ethynyl-3-(methoxymethyl)oxetane and the polymers derived from it offer significant advantages in the development of advanced materials. The combination of the polymerizable oxetane ring, the flexible methoxymethyl group, and the reactive ethynyl group allows for precise control over the final properties of the cured materials.

The optical properties of photopolymerized materials are highly dependent on the chemical structure of the monomers and the architecture of the resulting polymer network. The modification of the poly(3-ethynyl-3-(methoxymethyl)oxetane) backbone through post-polymerization click chemistry provides a powerful tool to modulate these properties.

By attaching different chemical moieties to the polymer side chains, it is possible to alter the refractive index, transparency, and absorption/emission characteristics of the material. acs.orgacs.org For example, the incorporation of aromatic or sulfur-containing groups can increase the refractive index, a desirable property for materials used in lenses and optical films. nih.gov Conversely, attaching fluorinated side chains can lower the refractive index. The introduction of chromophores can lead to materials with specific colors or photoluminescent properties. acs.org The length and polarity of the side chains also play a crucial role in influencing the polymer's conformation and packing in the solid state, which in turn affects the final optical properties. acs.orgnih.gov

Furthermore, in hybrid systems containing liquid crystal monomers, the functionalized polyoxetane network can influence the alignment and phase behavior of the liquid crystals, enabling the fabrication of photonic polymers with tunable structural colors. nih.gov The ability to create interpenetrating polymer networks (IPNs) with other photopolymerizable systems, such as acrylates, further expands the range of achievable optical properties. researchgate.net

The film-forming ability and mechanical integrity of cured materials are critical for their application as coatings, adhesives, and structural components. Polyoxetanes are known for their good adhesion to various substrates. nih.gov The materials derived from 3-ethynyl-3-(methoxymethyl)oxetane can be designed to exhibit a wide range of mechanical properties, from flexible elastomers to rigid thermosets.

The pendant ethynyl groups can participate in crosslinking reactions, either through further "click" reactions with multi-azido compounds or through other alkyne-specific crosslinking chemistries. This crosslinking is essential for the formation of stable and robust polymer networks. nih.gov The crosslink density can be precisely controlled by the stoichiometry of the crosslinking agent, allowing for the tuning of mechanical properties such as tensile strength, modulus, and hardness. researchgate.netdiva-portal.org

The methoxymethyl side group contributes to the flexibility of the polymer backbone, which can improve the toughness of the cured material and prevent brittleness. The combination of a flexible backbone with a controlled crosslink density allows for the development of materials with an optimal balance of strength and flexibility. researchgate.net The table below shows representative mechanical properties that can be expected for crosslinked polymer systems, illustrating how crosslink density can influence the material's performance.

| Property | Low Crosslink Density | High Crosslink Density |

| Tensile Strength | Lower | Higher |

| Elongation at Break | Higher | Lower |

| Young's Modulus | Lower | Higher |

| Glass Transition Temp. (Tg) | Lower | Higher |

| Solvent Swelling | Higher | Lower |

This table provides a qualitative representation of the expected trends in mechanical properties as a function of crosslink density for thermosetting polymers. nih.govresearchgate.net

The unique properties of UV-curable resins based on 3-ethynyl-3-(methoxymethyl)oxetane make them promising candidates for specialized research applications, such as the fabrication of microlens arrays. aronalpha.nettoagoseiamerica.com Microlens arrays are critical components in a variety of optical systems, including imaging sensors, light-emitting diodes (LEDs), and optical interconnects. avantierinc.comrp-photonics.comutm.my

The fabrication of microlens arrays often relies on photolithography and replication techniques like nanoimprinting or micro-injection molding, where a UV-curable resin is patterned and solidified. avantierinc.comspiedigitallibrary.org Oxetane-based resins are particularly well-suited for these applications due to their fast curing times, low shrinkage upon polymerization, and high transparency. aronalpha.net The ability to precisely control the refractive index of the material through post-polymerization functionalization, as discussed in section 4.4.1, is a significant advantage for designing lenses with specific focal lengths. optica.orgcapes.gov.br

By formulating a UV-curable resin containing poly(3-ethynyl-3-(methoxymethyl)oxetane) and appropriate crosslinkers and photoinitiators, it is possible to create materials that can be precisely molded into microlens structures. optica.org The mechanical robustness of the crosslinked polyoxetane network ensures the durability of the fabricated microlenses. researchgate.net This approach opens up possibilities for the rapid prototyping and manufacturing of custom microlens arrays with tailored optical and mechanical properties for advanced research and technological applications. optica.org

Research Perspectives in Medicinal Chemistry: Oxetane Moiety As a Bioisostere and Synthetic Intermediate

The Oxetane (B1205548) Motif in Rational Molecular Design for Biological Research

The incorporation of small, strained ring systems like oxetanes has become a prominent strategy in modern medicinal chemistry to modulate the properties of drug candidates. These four-membered ethers offer a unique combination of features that can be exploited by medicinal chemists.

Bioisosteric Replacement Strategies Utilizing Oxetanes

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic distribution, is a cornerstone of drug design. The oxetane ring, particularly when 3,3-disubstituted, has emerged as a successful bioisostere for several common functionalities.

One of the most well-documented applications is the use of the 3,3-disubstituted oxetane as a replacement for the gem-dimethyl group. This substitution can lead to significant improvements in physicochemical properties without drastically altering the molecule's conformation. Another key application is the use of the oxetane ring as a carbonyl group mimic. The oxygen atom of the oxetane can act as a hydrogen bond acceptor, similar to a carbonyl oxygen, but with a different electronic and steric profile.

In the context of 3-Ethynyl-3-(methoxymethyl)oxetane , the ethynyl (B1212043) group introduces a rigid, linear element with π-electron density, while the methoxymethyl group provides a degree of flexibility and potential for hydrogen bonding. This unique combination could be explored as a bioisosteric replacement for larger, more complex groups, or to introduce specific interactions with a biological target. The terminal alkyne also serves as a versatile chemical handle for further functionalization via reactions like "click chemistry."

Influence on Physicochemical Parameters Relevant to Compound Optimization (e.g., aqueous solubility, lipophilicity, metabolic stability)

A primary driver for incorporating oxetanes into drug candidates is their profound impact on key physicochemical properties that govern a molecule's pharmacokinetic profile.

Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring generally leads to an increase in aqueous solubility compared to its carbocyclic or non-cyclic analogues. Replacing a lipophilic group like a gem-dimethyl with an oxetane can significantly enhance the solubility of a compound, which is often a major hurdle in drug development.

Lipophilicity: Consequently, the introduction of an oxetane moiety typically reduces a compound's lipophilicity, as measured by its LogP or LogD value. This can be advantageous for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Metabolic Stability: The oxetane ring is generally considered to be metabolically robust. The C-O bonds are relatively stable to enzymatic degradation, and the substitution pattern can further shield the ring from metabolic attack. Replacing metabolically labile groups with an oxetane can thus improve a compound's half-life in the body.

For 3-Ethynyl-3-(methoxymethyl)oxetane , experimental determination of these parameters would be essential. A hypothetical comparison of its properties against related structures is presented in the table below.

| Compound | Predicted LogP | Predicted Aqueous Solubility | Predicted Metabolic Stability |

| 1,1-Diisopropylethyne | Higher | Lower | Moderate |

| 3-Ethynyl-3-(methoxymethyl)oxetane | Lower | Higher | Potentially High |

| 4,4-diethynyl-tetrahydrofuran | Similar | Similar | High |

Interactive Data Table: The table above is a conceptual representation. In a real research context, this would be an interactive table populated with experimentally determined or computationally predicted values for a series of compounds, allowing for direct comparison and analysis.

Synthetic Methodologies for Incorporating Oxetane Scaffolds into Complex Molecules

The successful application of any building block in medicinal chemistry relies on the availability of robust and versatile synthetic methods for its incorporation into a wide range of molecular scaffolds.

Development of Functionalized Oxetane Building Blocks for Divergent Synthesis

The synthesis of functionalized oxetanes is an active area of research. A key strategy involves the preparation of versatile oxetane building blocks that can be readily modified in a divergent synthetic approach. For 3-Ethynyl-3-(methoxymethyl)oxetane , the terminal alkyne is a prime functional group for such a strategy. It can participate in a variety of transformations, including:

Sonogashira coupling: to introduce aryl or vinyl substituents.

Click chemistry (Copper-catalyzed azide-alkyne cycloaddition): to link the oxetane to other molecules containing an azide (B81097) group, forming a stable triazole linkage.

Alkynylation reactions: to further extend the carbon chain.

The synthesis of 3-Ethynyl-3-(methoxymethyl)oxetane itself would likely involve a multi-step sequence, potentially starting from a simpler oxetane precursor like 3-oxetanol. A plausible, though undocumented, synthetic route is outlined conceptually below.

Conceptual Synthetic Pathway:

Protection of the hydroxyl group of 3-oxetanol.

Introduction of the methoxymethyl group at the 3-position.

Introduction of an ethynyl precursor at the 3-position.

Deprotection and final elaboration to yield the target compound.

Integration of Oxetane Moieties into Diverse Molecular Frameworks

Once a functionalized building block like 3-Ethynyl-3-(methoxymethyl)oxetane is in hand, its integration into larger, more complex molecules becomes the next challenge. The choice of coupling chemistry would depend on the nature of the target molecule and the other functional groups present. The versatility of the ethynyl group would again be a significant advantage, allowing for late-stage functionalization and the rapid generation of compound libraries for screening.

Structural Design Studies of Oxetane-Containing Compounds in Preclinical Research

While no preclinical research specifically featuring 3-Ethynyl-3-(methoxymethyl)oxetane has been reported, the general principles of structural design with oxetanes can be extrapolated. In a preclinical setting, researchers would synthesize a series of analogues where the 3-Ethynyl-3-(methoxymethyl)oxetane moiety is systematically varied. For instance, the ethynyl group could be reduced to an ethyl or vinyl group, or the methoxymethyl ether could be altered to other alkoxy groups.

These structural modifications would then be correlated with changes in biological activity and ADME properties. X-ray crystallography of these compounds bound to their biological targets could provide crucial insights into the specific interactions of the oxetane and its substituents, guiding further rounds of rational drug design.

Design Principles for Oxetane-Modified Enzyme Inhibitors

The design of enzyme inhibitors often relies on achieving a precise fit within the enzyme's active site and establishing key interactions that block its catalytic function. The incorporation of an oxetane moiety, such as that in 3-Ethynyl-3-(methoxymethyl)oxetane, can offer several advantages in this context.

As a bioisosteric replacement for a gem-dimethyl group, the oxetane can improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov This is a critical consideration in inhibitor design, as rapid metabolism can lead to a short duration of action. Furthermore, the polar nature of the oxetane can enhance solubility, a crucial factor for oral bioavailability and formulation. nih.gov The rigid, three-dimensional structure of the oxetane ring can also help to pre-organize the inhibitor into a conformation that is favorable for binding to the target enzyme, potentially increasing potency. nih.gov

The ethynyl group of 3-Ethynyl-3-(methoxymethyl)oxetane provides a reactive handle for further synthetic modifications. This alkyne functionality can participate in a variety of coupling reactions, such as the Sonogashira coupling, allowing for the attachment of larger and more complex substituents. nih.gov This modularity is highly valuable in structure-activity relationship (SAR) studies, where systematic modifications are made to optimize inhibitor potency and selectivity. For instance, the ethynyl group could be used to link the oxetane-containing fragment to a larger scaffold that targets a specific kinase or protease.

While direct studies on 3-Ethynyl-3-(methoxymethyl)oxetane in enzyme inhibitors are not extensively documented in publicly available literature, the principles of using substituted oxetanes are well-established. For example, various oxetane-containing compounds have been investigated as inhibitors for a range of enzymes, including kinases and proteases, demonstrating the broad applicability of this structural motif.

Below is a table summarizing the key design principles for incorporating oxetane moieties into enzyme inhibitors:

| Design Principle | Rationale | Potential Advantage |

| Bioisosteric Replacement | Mimicking the size and shape of gem-dimethyl or carbonyl groups. | Improved metabolic stability, enhanced solubility. nih.gov |

| Increased sp³ Character | Introducing a three-dimensional scaffold. | Favorable binding conformations, improved selectivity. nih.gov |

| Polarity Enhancement | The ether oxygen acts as a hydrogen bond acceptor. | Increased aqueous solubility, better drug-like properties. nih.gov |

| Synthetic Handle | Functional groups like the ethynyl group allow for further elaboration. | Facilitates SAR studies, enables covalent inhibitor design. nih.gov |

Synthetic Exploration of Oxetane-Containing Antiviral Agents

The development of new antiviral agents is a critical area of medicinal chemistry research. Nucleoside and non-nucleoside inhibitors of viral polymerases and proteases are key therapeutic strategies. The incorporation of unique structural motifs, such as oxetanes, can lead to novel antiviral compounds with improved efficacy and resistance profiles.

The 3-Ethynyl-3-(methoxymethyl)oxetane scaffold holds promise as a building block for novel antiviral agents. The ethynyl group is a known pharmacophore in some antiviral compounds, where it can engage in specific interactions within the active site of viral enzymes. umn.edu The combination of the ethynyl group with the oxetane ring in a single, compact molecule presents an interesting opportunity for antiviral drug design.

One area of exploration is the synthesis of nucleoside analogues where the sugar moiety is replaced or modified with the 3-Ethynyl-3-(methoxymethyl)oxetane unit. Such modifications can impact the conformational preferences of the nucleoside and its ability to be recognized and incorporated by viral polymerases, potentially leading to chain termination and inhibition of viral replication. nih.gov The methoxymethyl substituent could also influence the solubility and cell permeability of the resulting antiviral candidate.

While specific examples of antiviral agents derived directly from 3-Ethynyl-3-(methoxymethyl)oxetane are not prevalent in the current literature, the broader class of oxetane-containing molecules has shown antiviral potential. For instance, oxetane-modified nucleosides have been investigated for their activity against various viruses.

The following table outlines the potential synthetic strategies and rationales for exploring 3-Ethynyl-3-(methoxymethyl)oxetane in the development of antiviral agents:

| Synthetic Strategy | Rationale | Target Viral Class (Hypothetical) |

| Nucleoside Analogue Synthesis | Incorporation as a modified sugar moiety. | RNA viruses (e.g., Flaviviruses, Coronaviruses) umn.edunih.gov |

| Click Chemistry | Using the ethynyl group for coupling to other pharmacophores. | Broad-spectrum antivirals |

| Protease Inhibitor Scaffolds | Integration into peptidomimetic structures. | HIV, Hepatitis C virus nih.gov |

Advanced Characterization and Computational Studies of Oxetane Systems

Theoretical Investigations of Electronic Structure and Conformation

Computational chemistry offers profound insights into the molecular properties of oxetane (B1205548) derivatives, guiding synthetic efforts and explaining observed reactivity.

Application of Density Functional Theory (DFT) in Oxetane Studies

Conformational Analysis and Ring Puckering in Substituted Oxetanes

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of this puckering is influenced by the nature and position of substituents on the ring. For 3,3-disubstituted oxetanes, the introduction of groups like the ethynyl (B1212043) and methoxymethyl moieties at the C3 position significantly impacts the ring's geometry.

Computational methods, often in conjunction with experimental data from X-ray crystallography or NMR, are used to determine the most stable conformations. The puckering angle is a key parameter derived from these analyses. For instance, the puckering angle of the biodegradable insecticide EDO, a substituted oxetane, was determined to be 16°. In the case of 3-ethynyl-3-(methoxymethyl)oxetane, conformational analysis would reveal the energetic landscape of different puckered states and the rotational preferences of the side chains.

Below is a table illustrating typical bond lengths and angles for an unsubstituted oxetane ring, which serve as a baseline for understanding the effects of substitution.

| Property | Value |

| C-O Bond Length | 1.46 Å |

| C-C Bond Length | 1.53 Å |

| C-O-C Bond Angle | 90.2° |

| C-C-O Bond Angle | 92.0° |

| C-C-C Bond Angle | 84.8° |

| Data for unsubstituted oxetane, determined by X-ray at 90 K. |

Prediction of Reactivity and Stability via Computational Models

Computational models are instrumental in predicting the reactivity and stability of molecules like 3-ethynyl-3-(methoxymethyl)oxetane. By calculating properties such as bond dissociation energies, strain energy of the oxetane ring, and the energies of potential transition states, chemists can anticipate how the molecule will behave under various reaction conditions. For example, the strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions. Computational models can predict the regioselectivity and stereoselectivity of such openings when the molecule is attacked by nucleophiles or electrophiles. The presence of the ethynyl group offers another site of reactivity that can be modeled computationally.

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is the cornerstone for the structural elucidation and analysis of newly synthesized chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 3-ethynyl-3-(methoxymethyl)oxetane, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) would be required for unambiguous structural assignment.

¹H NMR: Would show characteristic signals for the protons of the oxetane ring, the methoxymethyl group, and the terminal alkyne. The methylene (B1212753) protons on the oxetane ring (at C2 and C4) typically appear as distinct multiplets due to their diastereotopic nature.

¹³C NMR: Would reveal the chemical shifts for each unique carbon atom, including the quaternary C3, the carbons of the oxetane ring, the methoxymethyl group, and the two sp-hybridized carbons of the ethynyl group.

NMR is also invaluable for monitoring the progress of reactions, such as the polymerization of oxetane monomers. The disappearance of monomer signals and the appearance of new signals corresponding to the polymer backbone provide real-time information on reaction kinetics and conversion.

The following table provides an example of ¹H NMR spectral data for a related compound, 3-methyl-3-oxetanemethanol, to illustrate the types of signals expected.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| -OH | ~1.8 | t |

| Oxetane CH₂ (AB system) | 4.3-4.5 | m |

| -CH₂OH | 3.7 | d |

| -CH₃ | 1.3 | s |

| Exemplary data for a related compound in CDCl₃. |

Other Spectroscopic Techniques for Oxetane Characterization (e.g., MALDI-TOF for polymers)

While NMR is central, other spectroscopic techniques are essential for a full characterization, particularly for polymers derived from oxetane monomers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is exceptionally useful for the characterization of polymers. If 3-ethynyl-3-(methoxymethyl)oxetane were polymerized, MALDI-TOF would be used to determine the molecular weight distribution (polydispersity) of the resulting polymer chains. The resulting spectrum displays a series of peaks, each corresponding to a polymer chain of a different length, allowing for the calculation of the average molecular weight and an assessment of the polymer's end groups. Although specific MALDI-TOF data for poly(3-ethynyl-3-(methoxymethyl)oxetane) is not available, the methodology is standard for polyethers.

Q & A

Q. What are the established synthetic routes for 3-Ethynyl-3-(methoxymethyl)oxetane, and how do reaction conditions influence product yield?

The synthesis of oxetane derivatives often involves cyclization of trimethylol precursors with dialkyl carbonates. For example, 3-ethyl-3-hydroxymethyloxetane is synthesized by reacting trimethylolpropane with diethyl carbonate in the presence of KOH, achieving ~90% yield under optimized conditions (excess carbonate, ethanol solvent, 122°C) . For 3-Ethynyl-3-(methoxymethyl)oxetane, modifications may include introducing ethynyl and methoxymethyl groups via nucleophilic substitution or oxidation-reduction steps. Key factors include:

- Catalyst selection : Alkaline catalysts (e.g., KOH) favor cyclization.

- Temperature control : Excessive heat may promote ring-opening side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

Methodological Tip : Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and avoid over-functionalization.

Q. What spectroscopic techniques are most effective for characterizing 3-Ethynyl-3-(methoxymethyl)oxetane?

- NMR : H and C NMR identify substituents on the oxetane ring. For example, methoxymethyl protons resonate at δ 3.3–3.5 ppm, while ethynyl protons appear as a singlet near δ 2.5–3.0 ppm .

- IR : Stretching vibrations for C≡C (2100–2260 cm) and C-O-C (1050–1150 cm) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Data Analysis : Compare spectral data with analogs like 3-(hydroxymethyl)oxetane (b.p. 122°C, δ 3.7 ppm for oxetane protons) to resolve ambiguities .

Advanced Research Questions

Q. How does the oxetane ring’s conformational rigidity influence its stability under acidic or basic conditions in drug design?

The oxetane ring exhibits moderate stability in mild acidic/basic conditions but undergoes ring-opening in strong acids (e.g., HSO) or bases (e.g., NaOH). A study on oxetane derivatives revealed:

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 2–6 (aqueous, 25°C) | Stable for >24 hours | |

| 1M HCl (reflux) | Ring-opening to diols within 1 hour | |

| 1M NaOH (reflux) | Partial decomposition (~30% in 2 hr) |

Implications for Drug Design : Use oxetanes as bioisosteres for carbonyl/gem-dimethyl groups to enhance metabolic stability while avoiding strongly acidic environments (e.g., gastric fluid) .

Q. What strategies mitigate competing ring-opening reactions during functionalization of 3-Ethynyl-3-(methoxymethyl)oxetane?

Oxetanes are prone to ring-opening during nucleophilic substitutions. To minimize this:

- Low-temperature reactions : Perform substitutions at 0–5°C to reduce ring strain activation.

- Protecting groups : Temporarily block reactive sites (e.g., ethynyl groups with trimethylsilyl) before functionalization .

- Catalyst tuning : Use mild Lewis acids (e.g., ZnCl) instead of Brønsted acids to avoid protonation-induced opening .

Case Study : Introducing azide groups to 3-azidomethyl-3-methyloxetane required Al/HO catalysts at 0°C, achieving >80% yield without decomposition .

Q. How can conformational analysis resolve contradictions in reactivity data for oxetane-containing peptides?

Discrepancies in macrocyclization efficiency of oxetane-modified peptides arise from positional effects. NMR studies show that central placement of the oxetane induces backbone turns (via d(i, i+2) NOEs), facilitating cyclization (e.g., 75% yield for LAGAY peptide vs. <20% without oxetane) . Methodological Approach :

- Use 2D NOESY to map intramolecular hydrogen bonding.

- Compare with X-ray structures of oxetane ethers, which exhibit twisted aryl conformations (80° out-of-plane) vs. planar ester analogs .

Data Contradiction Resolution

Q. Why do some studies report oxetane ring stability in basic conditions while others observe decomposition?

Apparent contradictions stem from substituent effects. Electron-withdrawing groups (e.g., ethynyl) increase ring strain, accelerating base-mediated hydrolysis. Conversely, electron-donating groups (e.g., methoxymethyl) stabilize the ring. For example:

- 3-Ethynyl-oxetane decomposes in 0.1M NaOH within 30 minutes.

- 3-Methoxymethyl-oxetane remains intact under identical conditions . Resolution : Conduct comparative stability assays with controlled substituent variations.

Methodological Tables

Q. Table 1: Comparative Stability of Oxetane Derivatives

| Derivative | Condition | Half-Life (hr) | Reference |

|---|---|---|---|

| 3-Ethynyl-3-(methoxymethyl) | 1M HCl, 25°C | 0.5 | |

| 3-Hydroxymethyl | pH 7.4, 37°C | >48 | |

| 3-Azidomethyl-3-methyl | 0.1M NaOH, 25°C | 12 |

Q. Table 2: Key Synthetic Parameters for Oxetane Derivatives

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–120°C | Maximizes cyclization |

| Catalyst (KOH) Concentration | 0.5–1.5 mol% | Prevents over-dehydration |

| Solvent (Ethanol) Purity | >99% | Reduces side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.